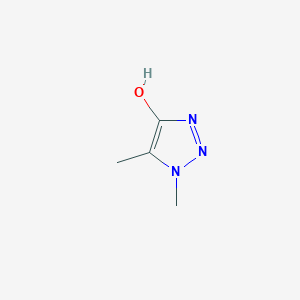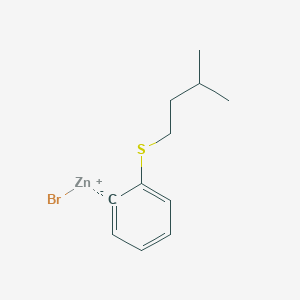
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a precursor such as a nitroalkane.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid and an amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamido group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
3-(5-Methylisoxazole-3-carboxamido)-2-methylpropanoic acid: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
3-(5-(Hydroxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its solubility and reactivity.
3-(5-(Chloromethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a chloromethyl group, which may increase its reactivity towards nucleophiles.
Uniqueness
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is unique due to the presence of the methoxymethyl group, which can enhance its lipophilicity and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
3-[[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-6(10(14)15)4-11-9(13)8-3-7(5-16-2)17-12-8/h3,6H,4-5H2,1-2H3,(H,11,13)(H,14,15) |
InChI 键 |
DEIJNRDCORKWOT-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=NOC(=C1)COC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


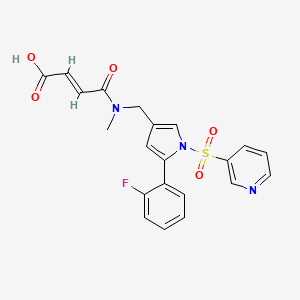
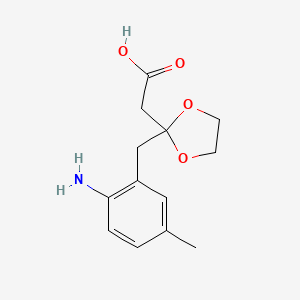

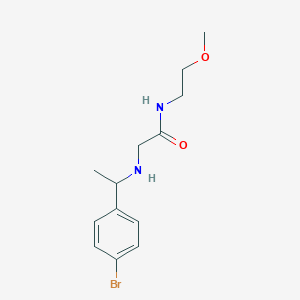
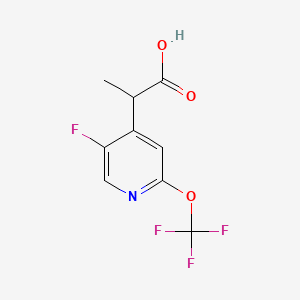
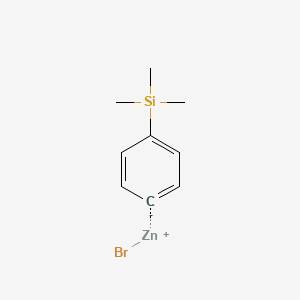

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
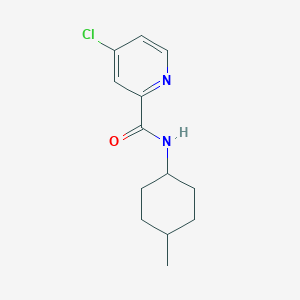
![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)
